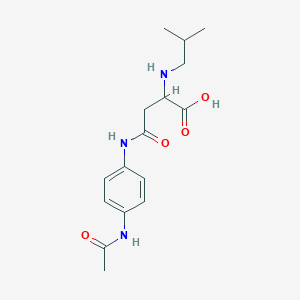

4-((4-Acetamidophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains functional groups such as acetamido, amino, and carboxylic acid . It’s likely to be involved in various chemical reactions due to these functional groups .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-acetamidophenyl triflimide (AITF) have been used in the synthesis of amides, peptides, and esters . AITF, a crystalline stable reagent, is employed for the activation of carboxylic acids .Chemical Reactions Analysis

The compound likely participates in various chemical reactions due to the presence of functional groups such as acetamido, amino, and carboxylic acid . For instance, AITF is used in the synthesis of peptides, amides, and esters under mild conditions .Scientific Research Applications

Advanced Oxidation Processes

The degradation of acetaminophen (ACT), a structurally related compound, by advanced oxidation processes (AOPs) is a significant area of research. AOPs are used to treat ACT from aqueous mediums, leading to various by-products. Understanding the degradation pathways, kinetics, and mechanisms of ACT can help in the treatment of water contaminated with similar compounds. The research by Qutob et al. (2022) provides insights into the degradation by-products of ACT, its biotoxicity, and proposed degradation pathways, which could be relevant for studying the environmental impact and treatment methods for similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Proteostasis Maintenance

The compound's relevance in biomedical research, particularly in maintaining proteostasis, is noteworthy. 4-Phenylbutyric acid (4-PBA), a compound with similar structural features, serves as a chemical chaperone to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, highlighting its potential therapeutic effects across various diseases. This application is detailed in the work of Kolb et al. (2015), who discuss 4-PBA's effects in vitro and in vivo, providing a foundation for exploring similar compounds in disease treatment and management (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).

Environmental Impact and Protection

Research on the adsorptive elimination of acetaminophen (ACT) from water sheds light on environmental protection strategies relevant to similar compounds. Igwegbe et al. (2021) review recent progress on ACT adsorption from water, presenting structured findings and identifying new directions for further work. This includes exploring adsorbents with high potential for removing ACT and understanding the key mechanisms of ACT uptake, which could apply to the removal of similar pollutants from water environments (Igwegbe, Aniagor, Oba, Yap, Iwuchukwu, Liu, Souza, & Ighalo, 2021).

properties

IUPAC Name |

4-(4-acetamidoanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-10(2)9-17-14(16(22)23)8-15(21)19-13-6-4-12(5-7-13)18-11(3)20/h4-7,10,14,17H,8-9H2,1-3H3,(H,18,20)(H,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJQHVKCJGQZBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(CC(=O)NC1=CC=C(C=C1)NC(=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Acetamidophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2883117.png)

![N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride](/img/structure/B2883122.png)

![(4-phenyltetrahydro-2H-pyran-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2883123.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2883127.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cinnamamide](/img/structure/B2883130.png)

![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2883131.png)

![1-Spiro[2H-indole-3,4'-oxane]-1-ylprop-2-en-1-one](/img/structure/B2883133.png)

![2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2883136.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B2883137.png)

![[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)